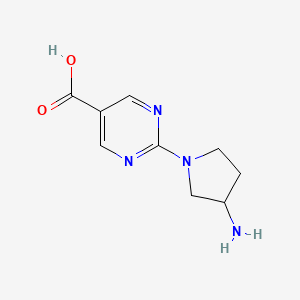
2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid
説明
“2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid” is a compound that contains both pyrrolidine and pyrimidine moieties. Pyrrolidine is a five-membered nitrogen heterocycle , and pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Molecular Structure Analysis
The molecular structure of “2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid” is characterized by a pyrrolidine ring and a pyrimidine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The pyrimidine ring, on the other hand, is an aromatic heterocycle with two nitrogen atoms at positions 1 and 3 .科学的研究の応用
Chemical Synthesis and Derivative Development
Research in the field of chemical synthesis has led to the development of methods for preparing a range of derivatives from pyrimidine-carboxylic acids. For instance, Črček et al. (2012) demonstrated a parallel solution-phase approach to synthesize a library of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides, showcasing the versatility of pyrimidine derivatives in chemical synthesis Črček et al., 2012. This work underscores the compound's role as a precursor in the synthesis of complex molecules.
Photopharmacology and CO-Release Studies
In the realm of photopharmacology, Bischof et al. (2013) synthesized ruthenium(II) dicarbonyl complexes incorporating pyrimidine derivatives, including 2-(pyridin-2-yl)pyrimidine-4-carboxylic acid, to study photoinduced carbon monoxide release. This research opens avenues for developing PhotoCORMs (photoactive CO-releasing molecules) with potential applications in therapeutic treatments Bischof et al., 2013.
Antimicrobial and Antioxidant Activities
Explorations into the biological activity of pyrimidine derivatives have led to the identification of compounds with significant antimicrobial and antioxidant properties. Saundane et al. (2012) synthesized thiazolidinone and azetidinone derivatives encompassing indolylthienopyrimidines, demonstrating promising antioxidant and antimicrobial activities. This highlights the potential of pyrimidine derivatives in the development of new therapeutic agents Saundane et al., 2012.
Solid-State Chemistry and Cocrystal Formation
Research into the solid-state chemistry of pyrimidine derivatives has led to the discovery of new cocrystals. Rajam et al. (2018) detailed the synthesis and characterization of cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids, shedding light on the intermolecular interactions and hydrogen bonding patterns within these structures Rajam et al., 2018.
将来の方向性
The future directions for research on “2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid” could include exploring its synthesis, studying its chemical reactions, investigating its mechanism of action, and assessing its physical and chemical properties. Additionally, its safety and hazards should be evaluated. The development of new pyrimidines as anti-inflammatory agents is also suggested .
特性
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c10-7-1-2-13(5-7)9-11-3-6(4-12-9)8(14)15/h3-4,7H,1-2,5,10H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPBNKRJTQOSIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=NC=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 3,6-dichloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1469346.png)

![N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}-beta-alanine](/img/structure/B1469348.png)
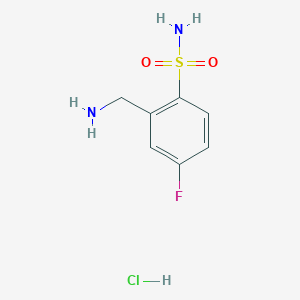
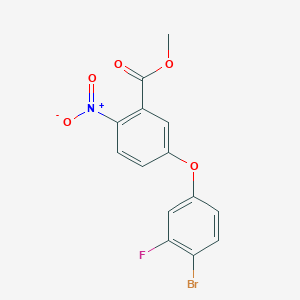
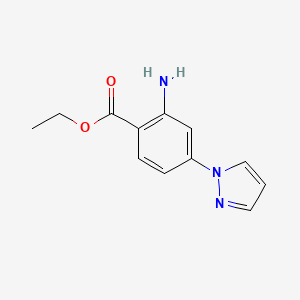
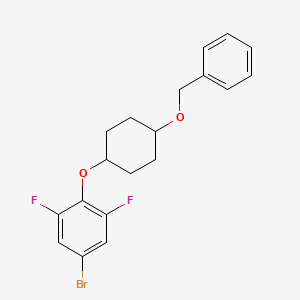
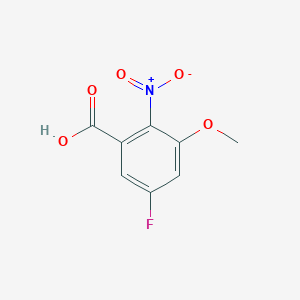

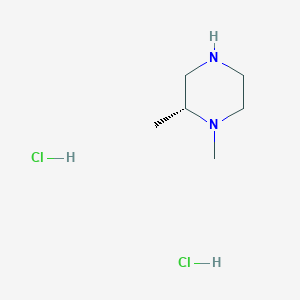
![1-[(Pyridin-3-yl)methyl]piperazin-2-one dihydrochloride](/img/structure/B1469364.png)
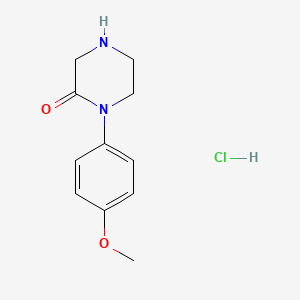
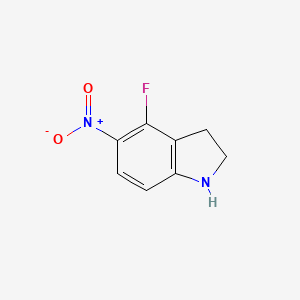
![1-[5-Chloro-2-(ethylsulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1469369.png)